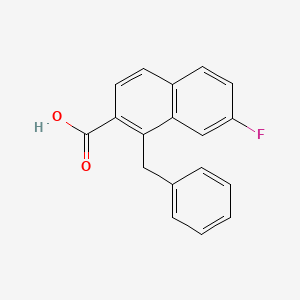

2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)-

Description

Properties

CAS No. |

3109-49-7 |

|---|---|

Molecular Formula |

C18H13FO2 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

1-benzyl-7-fluoronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H13FO2/c19-14-8-6-13-7-9-15(18(20)21)17(16(13)11-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21) |

InChI Key |

VGBKMOBYHDGDEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC3=C2C=C(C=C3)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of reactions such as Friedel-Crafts acylation, halogenation, and carboxylation. The reaction conditions may vary, but common reagents include aluminum chloride (AlCl3) for acylation and fluorine sources for halogenation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Scientific Research Applications

2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes studying its effects on biological targets and pathways.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Biological Activity

2-Naphthalenecarboxylic acid, 7-fluoro-1-(phenylmethyl)- (CAS No. 3109-49-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| CAS Number | 3109-49-7 |

| Molecular Formula | C15H13F O2 |

| Molecular Weight | 244.27 g/mol |

| IUPAC Name | 2-Naphthalenecarboxylic acid, 7-fluoro-1-(phenylmethyl)- |

The biological activity of 2-Naphthalenecarboxylic acid, 7-fluoro-1-(phenylmethyl)- is primarily attributed to its interaction with specific molecular targets. The compound has been studied for its ability to bind to various receptors and enzymes, influencing pathways involved in inflammation and cell proliferation.

- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have demonstrated the ability to bind the AhR, leading to anti-inflammatory effects. For instance, derivatives like 1,4-Dihydroxy-2-naphthoic acid have shown significant activity in this regard, suggesting that structural analogs may exhibit comparable effects .

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could impact the pharmacokinetics of other drugs or endogenous substances.

Anti-inflammatory Effects

Research indicates that compounds with naphthalene structures can exhibit anti-inflammatory properties through AhR activation. A study highlighted that hydroxyl/carboxy-substituted naphthoic acids significantly induce cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are associated with detoxification processes in the body .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of various naphthalene derivatives. While specific data on 2-Naphthalenecarboxylic acid, 7-fluoro-1-(phenylmethyl)- is limited, related compounds have shown varying degrees of cytotoxicity against cancer cell lines. The structure-activity relationship suggests that modifications in the naphthalene ring can enhance or reduce cytotoxic effects .

Case Studies and Research Findings

- Study on Structural Analogues : A comparative study on naphthoic acid derivatives found that modifications at the 7-position significantly influenced their biological activities. Compounds with fluorine substitutions often exhibited enhanced potency against specific cancer cell lines .

- Environmental Impact Studies : Investigations into persistent organic pollutants have included assessments of naphthalene derivatives due to their potential bioaccumulation and toxicity in aquatic environments. This highlights the compound's relevance beyond medicinal applications .

- Pharmacological Applications : Preliminary studies suggest potential applications in treating inflammatory diseases and possibly in oncology, warranting further investigation into its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.